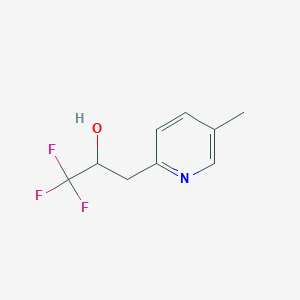
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol: is an organic compound with the molecular formula C9H10F3NO . This compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
- 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one
- 1,1,1-Trifluoro-2-methylpropan-2-ol
- 1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one
- 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one
Comparison: 1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol is unique due to the presence of the 5-methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties .
Actividad Biológica
1,1,1-Trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol (CAS No. 1502999-26-9) is a fluorinated alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, impacting their metabolic stability, lipophilicity, and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₈H₈F₃N₁O
- Molecular Weight : 205.18 g/mol
- Purity : ≥ 98%
- InChI Key : YNNFGYBLPGOYRV-UHFFFAOYNA-N
The biological activity of this compound can be attributed to its structural characteristics:
- Trifluoromethyl Group : This moiety enhances the compound's ability to interact with various enzymes and receptors, potentially improving its efficacy as an inhibitor.
- Pyridine Ring : The presence of the pyridine ring contributes to the compound's ability to engage in hydrogen bonding and π-stacking interactions with biological macromolecules.
Antimicrobial Activity
A study on pyridine derivatives revealed that modifications in the pyridine ring can significantly enhance antibacterial properties. For instance:
- MIC Values : Compounds with similar trifluoromethyl substitutions demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus .
Antiviral Potential
Fluorinated compounds have shown promise in inhibiting viral replication:
- Mechanism : The trifluoromethyl group may enhance binding affinity to viral enzymes or receptors, as seen in studies where similar fluorinated compounds inhibited viral polymerases .
Anticancer Activity
Fluorinated alcohols have been explored for their potential in cancer therapy:
- Inhibition of Growth : Research indicates that certain trifluoromethyl-containing compounds inhibit cancer cell proliferation through apoptosis induction .
Case Studies
Several studies have highlighted the importance of structural modifications in enhancing biological activity:
- Structure-Aactivity Relationship (SAR) : A comprehensive SAR study indicated that introducing a trifluoromethyl group significantly increased the potency of inhibitors targeting specific enzymes involved in disease pathways .
- In Vivo Studies : Animal models have shown that fluorinated derivatives exhibit improved bioavailability and therapeutic index compared to their non-fluorinated counterparts .
Data Summary
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(5-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-6-2-3-7(13-5-6)4-8(14)9(10,11)12/h2-3,5,8,14H,4H2,1H3 |
Clave InChI |
YNNFGYBLPGOYRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















